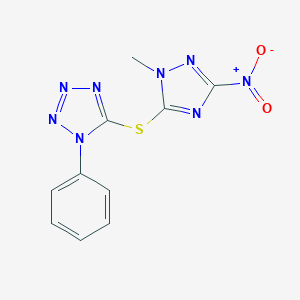
4-(2,4-dichlorophenoxy)-N-(6-methylpyridin-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-dichlorophenoxy)-N-(6-methylpyridin-2-yl)butanamide, commonly known as 'DCPB,' is a chemical compound that has been widely used in scientific research as a potent and selective modulator of the transient receptor potential vanilloid 1 (TRPV1) channel.
Mechanism of Action
DCPB exerts its effects on 4-(2,4-dichlorophenoxy)-N-(6-methylpyridin-2-yl)butanamide channels by binding to a specific site on the channel protein and altering its conformation and gating properties. DCPB has been shown to enhance the sensitivity of this compound channels to heat and capsaicin, two well-known activators of this compound, while inhibiting their response to other stimuli, such as protons and voltage. The exact molecular mechanism by which DCPB modulates this compound channels is still under investigation, but it is thought to involve changes in the interaction between the channel protein and its lipid and protein partners.
Biochemical and Physiological Effects
DCPB has been shown to produce a range of biochemical and physiological effects in various experimental systems. In vitro, DCPB has been shown to induce calcium influx and membrane depolarization in this compound-expressing cells, leading to the activation of downstream signaling pathways and the release of inflammatory mediators. In vivo, DCPB has been shown to produce analgesic and anti-inflammatory effects in animal models of pain and inflammation, suggesting its potential therapeutic value in the treatment of chronic pain and inflammatory diseases.
Advantages and Limitations for Lab Experiments
DCPB has several advantages as a research tool, including its high potency and selectivity for 4-(2,4-dichlorophenoxy)-N-(6-methylpyridin-2-yl)butanamide channels, its ability to produce reversible and dose-dependent effects on this compound function, and its relatively low toxicity and side effect profile. However, DCPB also has some limitations, such as its potential for off-target effects on other ion channels and receptors, its poor solubility in aqueous solutions, and its limited availability and high cost.
Future Directions
The use of DCPB in scientific research is still evolving, and several future directions are worth exploring. These include the development of more potent and selective 4-(2,4-dichlorophenoxy)-N-(6-methylpyridin-2-yl)butanamide modulators based on the DCPB scaffold, the investigation of the role of this compound channels in cancer and other diseases, the identification of novel this compound-interacting proteins and signaling pathways, and the development of new therapeutic strategies targeting this compound channels. In addition, the use of DCPB in combination with other this compound modulators or with other drugs targeting different aspects of pain and inflammation may lead to synergistic effects and improved therapeutic outcomes.
Conclusion
In conclusion, DCPB is a valuable chemical tool for investigating the function and regulation of this compound channels in various experimental systems. Its high potency and selectivity, reversible and dose-dependent effects, and relatively low toxicity make it a versatile and useful research tool. However, its potential for off-target effects, poor solubility, and high cost limit its applicability in some experimental settings. Further research is needed to fully understand the mechanisms of action and therapeutic potential of DCPB and to develop more potent and selective this compound modulators based on its scaffold.
Synthesis Methods
DCPB can be synthesized via a multistep process involving the reaction of 2,4-dichlorophenol with 6-methyl-2-pyridinecarboxaldehyde, followed by the condensation of the resulting intermediate with 4-aminobutanamide. The final product is obtained by purification through column chromatography and recrystallization.
Scientific Research Applications
DCPB has been extensively used in scientific research as a valuable tool for investigating the function and regulation of 4-(2,4-dichlorophenoxy)-N-(6-methylpyridin-2-yl)butanamide channels, which are involved in a wide range of physiological and pathological processes, including pain sensation, thermoregulation, inflammation, and cancer. DCPB has been shown to selectively activate or inhibit this compound channels depending on the concentration and duration of exposure, making it a versatile and powerful tool for dissecting the complex mechanisms underlying this compound channel function.
properties
Molecular Formula |
C16H16Cl2N2O2 |
|---|---|
Molecular Weight |
339.2 g/mol |
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(6-methylpyridin-2-yl)butanamide |
InChI |
InChI=1S/C16H16Cl2N2O2/c1-11-4-2-5-15(19-11)20-16(21)6-3-9-22-14-8-7-12(17)10-13(14)18/h2,4-5,7-8,10H,3,6,9H2,1H3,(H,19,20,21) |
InChI Key |
VFBBSPKQAVRXRO-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{4-[4-(Dimethylamino)benzoyl]piperazino}(2-furyl)methanone](/img/structure/B263280.png)
![N~1~-methyl-2-[(5-{[2-(methylamino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B263281.png)
![N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-(1,3-benzodioxol-5-yloxy)acetamide](/img/structure/B263282.png)
![2-[1-Methyl-1-(5-methyl-5-phenyl-1,3-dioxan-2-yl)ethyl]naphthoquinone](/img/structure/B263285.png)

![2,6-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263288.png)
![2,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B263289.png)



![4-chloro-3-[(4-ethoxybenzoyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B263301.png)

![Methyl 2-[(3-chlorobenzoyl)oxy]benzoate](/img/structure/B263306.png)
